4-Aminobenzoic acid hydrochloride
Overview
Description
4-Aminobenzoic acid hydrochloride is an organic compound with the chemical formula C7H8ClNO2. It is a derivative of 4-aminobenzoic acid, where the amino group is protonated to form the hydrochloride salt. This compound is a white crystalline solid that is soluble in water. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
4-Aminobenzoic acid hydrochloride, also known as para-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens but dispensable for humans . It is a key intermediate in the synthesis of folate by bacteria, plants, and fungi . The primary targets of PABA are the enzymes involved in the synthesis of folate, such as dihydropteroate synthetase .
Mode of Action
PABA interacts with its targets by serving as a substrate for the enzymes involved in the synthesis of folate . It is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs, which are structurally similar to PABA, can interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .
Biochemical Pathways
PABA is an intermediate in the tetrahydrofolate synthesis pathway . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate . Plants produce PABA in their chloroplasts and store it as a glucose ester (pABA-Glc) in their tissues .
Result of Action
The result of PABA’s action is the production of folate, which is essential for the growth and survival of many organisms . In humans, PABA is considered nonessential because the typical human gut microbiome generates PABA on its own .
Action Environment
PABA is a white solid, slightly soluble in water . It is stable under normal temperatures and pressures . It will likely be mobile in the environment due to its water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid hydrochloride can be synthesized through several methods:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide using sodium hypobromite, followed by acidification to obtain 4-aminobenzoic acid, which is then converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, this compound is produced mainly through the reduction of 4-nitrobenzoic acid due to its efficiency and high yield. The process involves the following steps:
- Preparation of a water solution of 4-nitrobenzoic acid and sodium hydroxide.
- Hydrogenation reduction using 5% Pd/C as a catalyst under controlled pressure and temperature.
- Acidification and filtration to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Aminobenzoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminobenzoic acid hydrochloride can be compared with other similar compounds such as:
4-Aminobenzoic acid: The parent compound, which is less soluble in water compared to its hydrochloride salt.
4-Nitrobenzoic acid: An oxidized form that has different chemical properties and applications.
Para-aminobenzoic acid esters: These esters are used in sunscreen formulations due to their ability to absorb ultraviolet light.
The uniqueness of this compound lies in its enhanced solubility and reactivity due to the presence of the hydrochloride group, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
4-aminobenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCPMQUSOLSAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945336 | |
Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22669-27-8 | |
Record name | Aminobenzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022669278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOBENZOIC ACID HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOBENZOIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP470XT8FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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